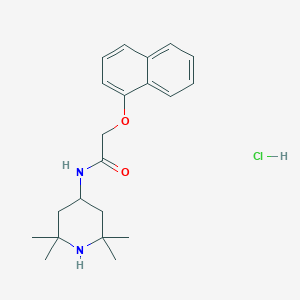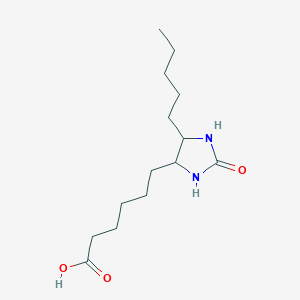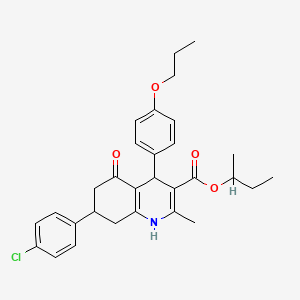![molecular formula C11H16ClN3O B5143958 4-[3-(1-methyl-1H-pyrazol-5-yl)-2-propyn-1-yl]morpholine hydrochloride](/img/structure/B5143958.png)
4-[3-(1-methyl-1H-pyrazol-5-yl)-2-propyn-1-yl]morpholine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(1-methyl-1H-pyrazol-5-yl)-2-propyn-1-yl]morpholine hydrochloride, also known as MPP, is a chemical compound that has been widely studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 4-[3-(1-methyl-1H-pyrazol-5-yl)-2-propyn-1-yl]morpholine hydrochloride is not fully understood, but it has been shown to activate the Nrf2/ARE pathway, which is involved in cellular defense against oxidative stress. It has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
4-[3-(1-methyl-1H-pyrazol-5-yl)-2-propyn-1-yl]morpholine hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes in the brain, and to reduce the levels of reactive oxygen species. It has also been shown to increase the levels of acetylcholine in the brain, which is involved in cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[3-(1-methyl-1H-pyrazol-5-yl)-2-propyn-1-yl]morpholine hydrochloride in lab experiments is that it has been shown to be relatively non-toxic, with no significant side effects reported in animal studies. However, one limitation is that it has relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are a number of potential future directions for further studies on 4-[3-(1-methyl-1H-pyrazol-5-yl)-2-propyn-1-yl]morpholine hydrochloride. One area of interest is the potential use of 4-[3-(1-methyl-1H-pyrazol-5-yl)-2-propyn-1-yl]morpholine hydrochloride in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is the potential use of 4-[3-(1-methyl-1H-pyrazol-5-yl)-2-propyn-1-yl]morpholine hydrochloride as a tool for studying the role of oxidative stress in various physiological processes. Additionally, further studies could be conducted to explore the potential use of 4-[3-(1-methyl-1H-pyrazol-5-yl)-2-propyn-1-yl]morpholine hydrochloride in other areas of scientific research, such as cancer biology and immunology.
Conclusion
In conclusion, 4-[3-(1-methyl-1H-pyrazol-5-yl)-2-propyn-1-yl]morpholine hydrochloride, or 4-[3-(1-methyl-1H-pyrazol-5-yl)-2-propyn-1-yl]morpholine hydrochloride, is a chemical compound that has been widely studied for its potential applications in scientific research. It has been shown to have neuroprotective effects, and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to fully understand the mechanism of action of 4-[3-(1-methyl-1H-pyrazol-5-yl)-2-propyn-1-yl]morpholine hydrochloride, and to explore its potential use in other areas of scientific research.
Méthodes De Synthèse
The synthesis method for 4-[3-(1-methyl-1H-pyrazol-5-yl)-2-propyn-1-yl]morpholine hydrochloride involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with propargylamine in the presence of a palladium catalyst. The resulting product is then treated with morpholine and hydrochloric acid to produce 4-[3-(1-methyl-1H-pyrazol-5-yl)-2-propyn-1-yl]morpholine hydrochloride.
Applications De Recherche Scientifique
4-[3-(1-methyl-1H-pyrazol-5-yl)-2-propyn-1-yl]morpholine hydrochloride has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects, and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
4-[3-(2-methylpyrazol-3-yl)prop-2-ynyl]morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.ClH/c1-13-11(4-5-12-13)3-2-6-14-7-9-15-10-8-14;/h4-5H,6-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOQYRXLDRUJNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C#CCN2CCOCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5213881 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-({2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane](/img/structure/B5143887.png)
![2-(methylthio)ethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5143890.png)
![4-(5-acetyl-2-methoxyphenyl)-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5143904.png)
![ethyl 4-amino-2-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B5143908.png)
![2,7-bis{[4-(2-furoyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one oxime](/img/structure/B5143922.png)

![2-[5-(4-isopropoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5143935.png)
![N,N'-[tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(methylene)]bis(2,6-dimethoxybenzamide)](/img/structure/B5143954.png)

![methyl 3-[2-(2,7-dimethoxy-9H-fluoren-9-ylidene)hydrazino]-2-thiophenecarboxylate](/img/structure/B5143962.png)

